molecular formula C11H18N2O2 B13254786 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13254786
M. Wt: 210.27 g/mol
InChI Key: HASMNHZOHHHJRF-UHFFFAOYSA-N
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Description

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound characterized by a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 1 and 6 and a 4-aminobutoxy chain at position 2.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

HASMNHZOHHHJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydropyridinone core, followed by the introduction of the aminobutoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different functional groups.

    Substitution: The aminobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one 4-aminobutoxy C₁₁H₁₉N₃O₂ 225.29 Amine-terminated chain for solubility
4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one Hydroxy C₇H₉NO₂ 155.15 Hydrogen-bonding capability
4-Bromo-1,6-dimethyl-1,2-dihydropyridin-2-one Bromo C₇H₇BrNO 216.05 Electrophilic reactivity (halogen)
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one Amino C₇H₉N₃O 167.17 Enhanced nucleophilicity
4-({1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one Cyclopentylsulfanyl-acetyl-azetidinyloxy C₁₇H₂₄N₂O₃S 336.45 Bulky substituent for steric effects

Key Differences and Implications

Solubility and Reactivity: The 4-aminobutoxy chain in the target compound likely enhances aqueous solubility compared to the bromo (lipophilic) or hydroxy (moderately polar) analogs . The bromo substituent may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables conjugation with carboxylic acids or electrophiles .

Biological Interactions :

  • The hydroxy analog could participate in hydrogen bonding with biological targets, whereas the cyclopentylsulfanyl derivative’s bulk may improve binding specificity or metabolic stability .

Synthetic Utility: The 3-amino variant (C₇H₉N₃O) offers a distinct reactive site for further functionalization, contrasting with the target compound’s terminal amine .

Biological Activity

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C11H18N2O2C_{11}H_{18}N_{2}O_{2} and a molecular weight of approximately 210.27 g/mol. Its structure features a dihydropyridinone core with an aminobutoxy side chain, which contributes to its unique biological properties.

Research indicates that 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one interacts with specific molecular targets, including enzymes and receptors involved in various biological processes. These interactions can modulate cell signaling pathways and metabolic functions, suggesting its potential as a therapeutic agent.

Key Mechanisms:

  • Enzyme Modulation : The compound may alter the activity of certain enzymes critical for metabolic pathways.
  • Receptor Interaction : It has been shown to bind to receptors that regulate physiological functions, potentially influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Studies have demonstrated that 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one exhibits antimicrobial activity against various pathogens. This makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in breast cancer cell lines.
Enzyme InhibitionInhibits specific kinases involved in cancer progression.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Testing
In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis.

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